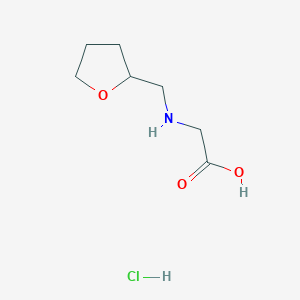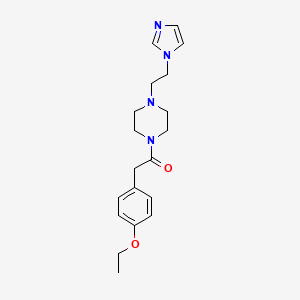![molecular formula C9H12F2O2 B2686599 4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1773511-56-0](/img/structure/B2686599.png)
4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the CAS Number: 2580209-60-3 . It has a molecular weight of 192.16 . The IUPAC name for this compound is 4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid .
Synthesis Analysis
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2O3/c9-5(10)7-1-2-8(3-7,6(11)12)13-4-7/h5H,1-4H2,(H,11,12) .
Chemical Reactions Analysis
The compound is involved in an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
- The bicyclo[2.2.1]heptane scaffold serves as a privileged molecular structure found in various bioactive natural products and drug candidates. For instance, compounds like camphor, sordarins, α-santalol, and -san-β-talol contain this structural moiety .
- Researchers have explored enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, which are critical for drug discovery. The carboxylate group within this compound allows for diverse transformations, making it an attractive target for drug development .
- Bicyclo[2.2.1]heptane-based molecules serve as chiral auxiliaries and ligands for transition-metal catalysis. For example, bornanesultam is a well-known chiral auxiliary, while dibenzyldiene and diphonane are effective chiral ligands .
- Asymmetric approaches to bicyclo[2.2.1]heptane-1-carboxylates via formal [4 + 2] cycloaddition reactions have been explored. These methods enable rapid access to a wide range of functionalized bicyclo[2.2.1]heptanes from simple starting materials under mild conditions .
- Researchers have critically evaluated thermophysical property data for pure compounds, including bicyclo[2.2.1]heptane. These data are essential for understanding its behavior in various contexts .
Drug Development and Medicinal Chemistry
Catalysis and Asymmetric Synthesis
Thermophysical Properties and Thermodynamics
Derivatives and Cascade Reactions
Efforts aiming at the application of these methods are ongoing, and further developments will be reported in due course . If you need more detailed information on any specific aspect, feel free to ask!
Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
4-(difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-6(11)8-1-3-9(5-8,4-2-8)7(12)13/h6H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFVCDJDKQBCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
1773511-56-0 |
Source


|
| Record name | 4-(difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2686517.png)

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2686519.png)
![4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2686520.png)


![3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2686526.png)




![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2686533.png)

